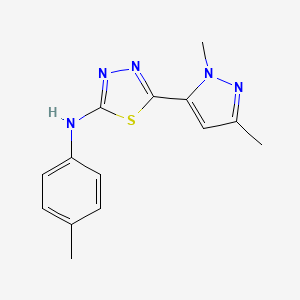![molecular formula C20H17BrN4O2S B10897036 6-Amino-4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10897036.png)
6-Amino-4-{4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a multi-component reaction involving an aldehyde, a malononitrile, and a hydrazine derivative under basic conditions.
Introduction of the thienyl and bromophenoxy groups: These groups can be introduced via nucleophilic substitution reactions using appropriate thienyl and bromophenoxy precursors.
Final functionalization: The amino and cyanide groups are introduced in the final steps through selective amination and cyanation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides, amines, and alcohols are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: This compound has a similar structure but with a furyl group instead of a thienyl group.
2-AMINO-4-BROMOPHENOL: A simpler compound that shares the bromophenoxy moiety.
Uniqueness
The uniqueness of 6-AMINO-4-{4-[(4-BROMOPHENOXY)METHYL]-5-METHYL-2-THIENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups and heterocyclic cores makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17BrN4O2S |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
6-amino-4-[4-[(4-bromophenoxy)methyl]-5-methylthiophen-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H17BrN4O2S/c1-10-17-18(15(8-22)19(23)27-20(17)25-24-10)16-7-12(11(2)28-16)9-26-14-5-3-13(21)4-6-14/h3-7,18H,9,23H2,1-2H3,(H,24,25) |
InChI Key |
NDKWDQCEGPQLGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(S3)C)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B10896955.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10896964.png)
![2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896965.png)

![2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid](/img/structure/B10896972.png)
![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
![2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10896989.png)
![Ethyl 4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10897004.png)
![ethyl {2-chloro-6-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10897012.png)

![(Diethylamino)methyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B10897017.png)
![Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10897025.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B10897033.png)
![(2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide](/img/structure/B10897040.png)
